

N-acetyl Lenalidomide: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *N-acetyl Lenalidomide*

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An In-depth Whitepaper on the Characterization, Analysis, and Biological Significance of a Key Lenalidomide Metabolite and Reference Standard

Introduction

N-acetyl Lenalidomide is a primary metabolite and a critical process-related impurity of Lenalidomide, a potent immunomodulatory agent used in the treatment of multiple myeloma and other hematological malignancies.[1][2] As a reference standard, **N-acetyl Lenalidomide** is indispensable for the accurate quantification of impurities in Lenalidomide drug substances and formulated products, ensuring their quality, safety, and efficacy.[2] This technical guide provides a comprehensive overview of **N-acetyl Lenalidomide**, including its physicochemical properties, detailed analytical methodologies for its characterization and quantification, and an exploration of its known biological context.

This document is intended for researchers, scientists, and drug development professionals involved in the analytical characterization, quality control, and metabolic studies of Lenalidomide.

Physicochemical Properties and Specifications

N-acetyl Lenalidomide is chemically designated as N-[2-(2,6-dioxo-3-piperidiny)-1-oxo-1,3-dihydro-2H-isoindol-4-yl]acetamide. Its fundamental properties are summarized in the table

below. A representative Certificate of Analysis for a reference standard is also provided to illustrate typical quality control specifications.

**Table 1: Physicochemical Properties of N-acetyl
Lenalidomide**

Property	Value	Reference
Chemical Name	N-[2-(2,6-dioxo-3-piperidiny)-1-oxo-1,3-dihydro-2H-isoindol-4-yl]acetamide	[2]
CAS Number	1421593-80-7	[2]
Molecular Formula	C ₁₅ H ₁₅ N ₃ O ₄	[3]
Molecular Weight	301.30 g/mol	[3]
Appearance	Off-white to pale yellow powder	[4]
Solubility	Slightly soluble in methanol and acetonitrile	[4]

Table 2: Example Certificate of Analysis Specifications

Test	Specification
Appearance	Off-white to pale yellow powder
Identification (NMR, HPLC)	Conforms to structure
Purity (HPLC)	≥ 99.0%
Water Content	≤ 4.0%
Residue on Ignition	≤ 0.1%
Heavy Metals	≤ 20 ppm
Residual Solvents	Meets USP <467> requirements
Total Impurities	≤ 1.0%
Single Impurity	≤ 0.5%

Analytical Methodologies

Accurate and precise analytical methods are crucial for the characterization and quantification of **N-acetyl Lenalidomide** as a reference standard and for its monitoring as a metabolite or impurity. This section provides detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the primary technique for assessing the purity of the **N-acetyl Lenalidomide** reference standard and for quantifying it as an impurity in Lenalidomide samples.

- Instrumentation: A gradient HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Trifluoroacetic acid in water.
- Mobile Phase B: Acetonitrile.

- Gradient Program:

Time (minutes)	% Mobile Phase A	% Mobile Phase B
0	90	10
25	10	90
30	10	90
31	90	10

| 40 | 90 | 10 |

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.
- Sample Preparation: Dissolve an accurately weighed quantity of **N-acetyl Lenalidomide** in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the unequivocal identification and structural confirmation of the **N-acetyl Lenalidomide** reference standard.

- Instrumentation: 400 MHz NMR spectrometer.
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
- Sample Concentration: Approximately 10 mg/mL.
- Acquisition Parameters:

- Number of scans: 16
- Relaxation delay: 1.0 s
- Pulse width: 9.5 μ s
- Acquisition time: 4.0 s
- Data Processing: Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of **N-acetyl Lenalidomide** and to provide fragmentation data for structural confirmation.

- Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Chromatographic Conditions: Utilize the HPLC conditions described above.
- Mass Spectrometer Settings:
 - Ionization Mode: Positive ESI.
 - Capillary Voltage: 3.5 kV.
 - Cone Voltage: 30 V.
 - Source Temperature: 150°C.
 - Desolvation Temperature: 350°C.
 - Desolvation Gas Flow: 800 L/hr.
 - Collision Gas: Argon.
 - Multiple Reaction Monitoring (MRM) Transitions: Monitor the transition of the precursor ion (m/z 302.1) to specific product ions for quantification and confirmation.

Biological Context and Signaling Pathways

N-acetyl Lenalidomide is primarily known as a metabolite of Lenalidomide, formed in human plasma.[1][5] It, along with 5-hydroxy-lenalidomide, constitutes less than 5% of the parent drug levels in circulation.[1][5] Due to its low concentration, the biological activity and specific signaling pathways of **N-acetyl Lenalidomide** have not been extensively studied. The immunomodulatory, anti-angiogenic, and anti-proliferative effects are predominantly attributed to the parent compound, Lenalidomide.

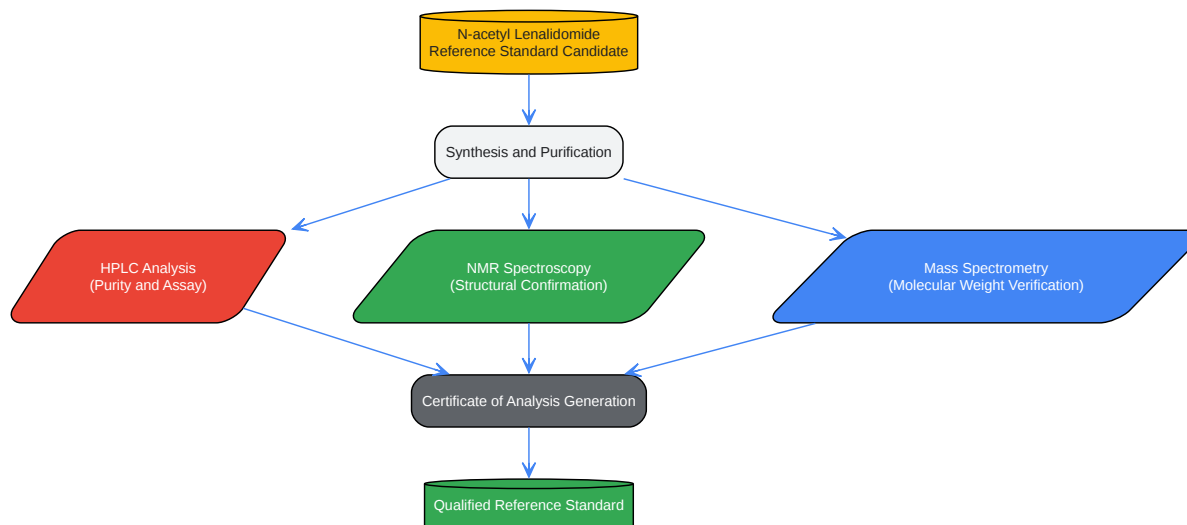
The mechanism of action of Lenalidomide is well-documented and involves the modulation of the E3 ubiquitin ligase complex containing Cereblon (CRBN).[6][7] This modulation leads to the ubiquitination and subsequent proteasomal degradation of specific substrate proteins, including the Ikaros family zinc finger proteins IKZF1 and IKZF3.[6][8] The degradation of these transcription factors is a key event in the anti-myeloma activity of Lenalidomide.[6] While it is plausible that **N-acetyl Lenalidomide** may have some interaction with CRBN, its contribution to the overall pharmacological effect of Lenalidomide is considered minimal.

Visualizations

Chemical Structures and Relationship

Caption: Relationship between Lenalidomide and **N-acetyl Lenalidomide**.

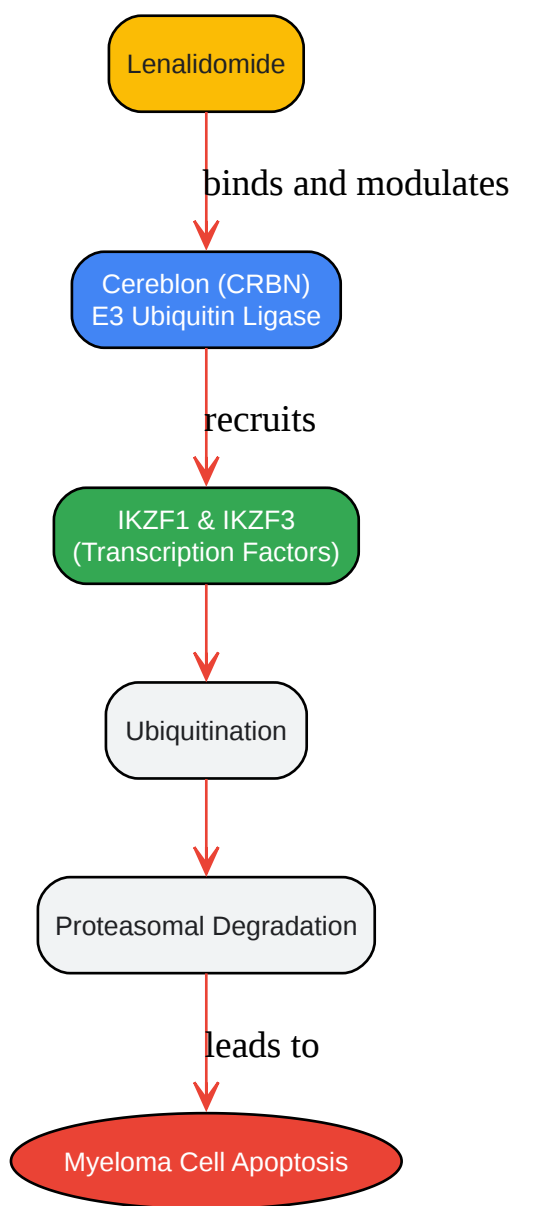
Analytical Workflow for Reference Standard Qualification



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Caption: Analytical workflow for the qualification of **N-acetyl Lenalidomide** reference standard.

Lenalidomide Signaling Pathway



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Caption: Simplified signaling pathway of Lenalidomide's anti-myeloma activity.

Conclusion

N-acetyl Lenalidomide is a crucial molecule in the context of Lenalidomide development and manufacturing. As a primary metabolite, its study is important for understanding the pharmacokinetics of the parent drug. As a reference standard, its accurate characterization is fundamental to ensuring the quality and safety of Lenalidomide. This technical guide has provided detailed methodologies for the analysis of **N-acetyl Lenalidomide** and summarized

its known properties and biological relevance. While the direct biological activity of **N-acetyl Lenalidomide** remains an area for further investigation, the information presented here serves as a valuable resource for scientists and researchers in the pharmaceutical industry.

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